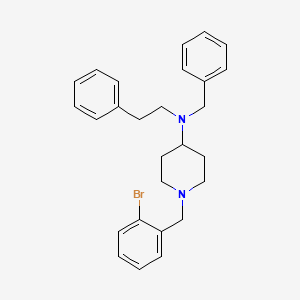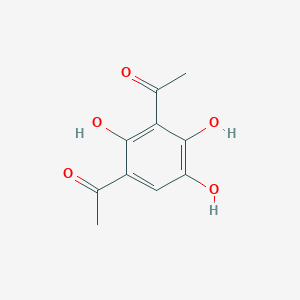
2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid is a compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiazolidinone derivative with a phenylpropanoic acid derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency in production .
化学反応の分析
Types of Reactions
2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
科学的研究の応用
2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications . The molecular docking studies have identified key interactions with amino acid residues in the enzyme’s active site, contributing to its inhibitory activity .
類似化合物との比較
Similar Compounds
(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid: Another thiazolidinone derivative with similar structural features.
(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid: A compound with a similar core structure but different substituents.
Uniqueness
2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylpropanoic acid moiety contributes to its potential therapeutic applications and differentiates it from other thiazolidinone derivatives .
特性
分子式 |
C12H11NO3S2 |
|---|---|
分子量 |
281.4 g/mol |
IUPAC名 |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H11NO3S2/c14-10-7-18-12(17)13(10)9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16) |
InChIキー |
UYEXYXVZQPTYSV-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=S)S1)C(CC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-bromobenzyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10884377.png)
![4-{(E)-[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B10884378.png)

![2-(4-Methylphenoxy)-1-[4-(4-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B10884393.png)

![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884402.png)
![N-benzyl-N-ethyl-1-[(3-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B10884414.png)
![7-(3-methylthiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10884415.png)
![2-[1-(4-Bromobenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10884423.png)
![4-(3-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid](/img/structure/B10884440.png)
![2-[(2-chlorophenyl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B10884445.png)
![(3,4-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10884460.png)

![1(3H)-Isobenzofuranone, 3-[2-(2-hydroxy-5-nitrophenyl)-2-oxoethyl]-](/img/structure/B10884471.png)
